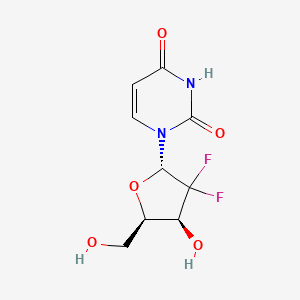

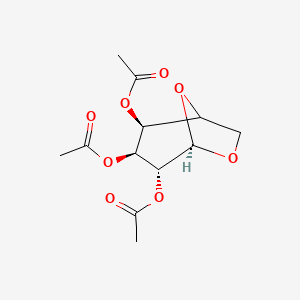

1'-Epi 2',2'-Difluoro-2'-deoxyuridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "1'-Epi 2',2'-Difluoro-2'-deoxyuridine" belongs to a class of nucleoside analogs, which are of significant interest due to their potential applications in various fields, including as antiviral agents, in cancer therapy, and in the study of DNA/RNA synthesis mechanisms. However, specific studies on "1'-Epi 2',2'-Difluoro-2'-deoxyuridine" are scarce or not directly available in the literature search. Therefore, insights from closely related compounds, such as fluorinated pyrimidines and deoxyuridine derivatives, will be used to infer properties and synthesis approaches.

Synthesis Analysis

The synthesis of fluorinated uridine analogs generally involves the introduction of fluorine atoms or fluorine-containing groups into the uridine molecule. For example, the synthesis of 5-iodo-2'-deoxyuridine, a closely related compound, can involve halogenation reactions followed by nucleophilic substitution with fluorine sources (Camerman & Trotter, 1964). Analogous strategies might be employed for the synthesis of "1'-Epi 2',2'-Difluoro-2'-deoxyuridine," including the use of selective fluorinating agents.

Molecular Structure Analysis

The molecular structure of fluorinated deoxyuridines often features modifications at the sugar moiety or the pyrimidine base, affecting their conformation and biological activity. X-ray crystallography studies on related compounds, such as 5-iodo-2'-deoxyuridine, have revealed insights into their molecular structures, including bond lengths and angles critical for their interaction with biological targets (Camerman & Trotter, 1964).

Wissenschaftliche Forschungsanwendungen

Application in Enzymatic Synthesis and EPR Spectroscopy

- EPR Spectroscopy in Nucleic Acid Studies : A study by Obeid et al. (2008) discusses the use of electron paramagnetic resonance (EPR) spectroscopy in nucleic acid structure and dynamics studies. Modified 2'-deoxyuridine triphosphates were synthesized and incorporated into primer extension reactions, demonstrating the potential of these compounds in research applications involving DNA polymerases and nucleic acids (Obeid, Yulikov, Jeschke, & Marx, 2008).

Application in Antiviral and Antibacterial Research

- Antiviral and Antibacterial Activities : A paper by Krim et al. (2013) explored the synthesis of novel 5-(1,2,3-triazolyl)-2'-deoxyuridines, demonstrating their marginal antiviral and antibacterial activities. This research highlights the potential application of 2'-deoxyuridine derivatives in the development of new antiviral and antibacterial agents (Krim, Taourirte, Grünewald, Krstić, & Engels, 2013).

Eigenschaften

IUPAC Name |

1-[(2S,4S,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2N2O5/c10-9(11)6(16)4(3-14)18-7(9)13-2-1-5(15)12-8(13)17/h1-2,4,6-7,14,16H,3H2,(H,12,15,17)/t4-,6+,7+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIRDBEQIJQERSE-PIYBLCFFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@@H]2C([C@H]([C@H](O2)CO)O)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747700 |

Source

|

| Record name | 1-(2-Deoxy-2,2-difluoro-alpha-D-threo-pentofuranosyl)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-Epi 2',2'-Difluoro-2'-deoxyuridine | |

CAS RN |

153381-14-7 |

Source

|

| Record name | 1-(2-Deoxy-2,2-difluoro-alpha-D-threo-pentofuranosyl)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,2S)-2-[(1,3-Dioxoisoindol-2-yl)methyl]-N,N-bis(1,1,2,2,2-pentadeuterioethyl)-1-phenylcyclopropane-1-carboxamide](/img/structure/B1146965.png)

![(2S,3S,4aS,5S,8R,8aR)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxine-8-carbonitrile](/img/structure/B1146970.png)

![(3aS,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B1146973.png)